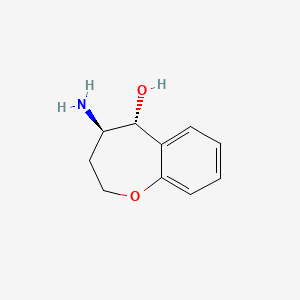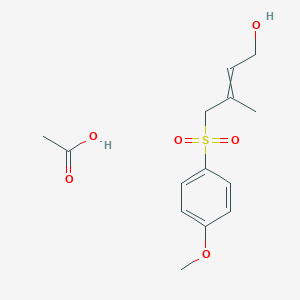
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol is a complex organic compound with a unique structure that combines acetic acid, a sulfonyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the addition of the acetic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol include:
4-methoxyphenylacetic acid: A simpler compound with similar functional groups.
2-((4-Methoxyphenyl)sulfonyl)acetic acid: Another compound with a sulfonyl group and methoxyphenyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59830-33-0 |
|---|---|
Molekularformel |
C14H20O6S |
Molekulargewicht |
316.37 g/mol |
IUPAC-Name |
acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C12H16O4S.C2H4O2/c1-10(7-8-13)9-17(14,15)12-5-3-11(16-2)4-6-12;1-2(3)4/h3-7,13H,8-9H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
JYWSKERVYQUNLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)OC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


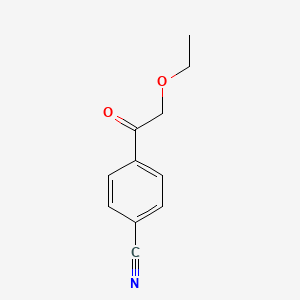
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)

![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
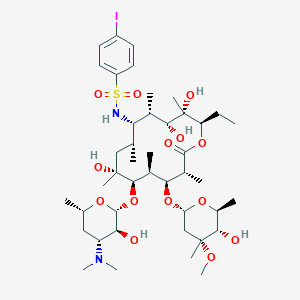
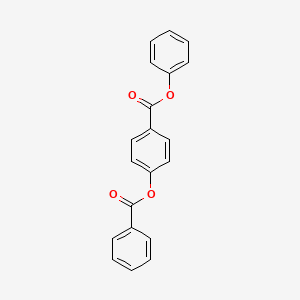
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
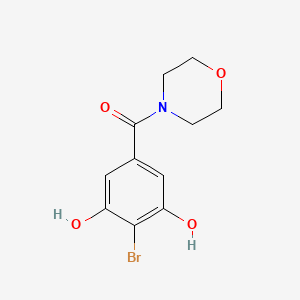
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)

